molecular formula C10H9FO2 B148560 1-(2-Fluorophenyl)butane-1,3-dione CAS No. 131513-64-9

1-(2-Fluorophenyl)butane-1,3-dione

Cat. No.: B148560
CAS No.: 131513-64-9
M. Wt: 180.17 g/mol
InChI Key: QAATXOWVMCBFEC-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)butane-1,3-dione is an organic compound with the molecular formula C10H9FO2 and a molecular weight of 180.18 g/mol It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butane-1,3-dione moiety

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)butane-1,3-dione typically involves the reaction of 2-fluorobenzaldehyde with acetylacetone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Fluorophenyl)butane-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Fluorophenyl)butane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its reactivity and binding affinity to certain enzymes or receptors. This can lead to the modulation of biological processes, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

1-(2-Fluorophenyl)butane-1,3-dione can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2-fluorophenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-7(12)6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAATXOWVMCBFEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50569490
Record name 1-(2-Fluorophenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131513-64-9
Record name 1-(2-Fluorophenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared (as described above for Intermediate 16) from 2.0 g of 2′-fluoroacetophenone and 2.86 mL of EtOAc to yield Intermediate 20: 1H NMR (400 MHz, CDCl3, enol form) δ7.70 (dt, 1H. J=1.79, 7.69), 7.45 (m, 1H), 7.24 (m, 1H), 7.10 (m, 1H), 6.28 (s, 1H), 2.20 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.86 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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